N-([2,3'-bifuran]-5-ylmethyl)-2,5-dimethylfuran-3-carboxamide
Description
N-([2,3’-bifuran]-5-ylmethyl)-2,5-dimethylfuran-3-carboxamide is a complex organic compound featuring a bifuran structure
Properties
IUPAC Name |
N-[[5-(furan-3-yl)furan-2-yl]methyl]-2,5-dimethylfuran-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c1-10-7-14(11(2)20-10)16(18)17-8-13-3-4-15(21-13)12-5-6-19-9-12/h3-7,9H,8H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRWOHKICJDLBMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCC2=CC=C(O2)C3=COC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,3’-bifuran]-5-ylmethyl)-2,5-dimethylfuran-3-carboxamide typically involves the reaction of 2,5-dimethylfuran-3-carboxylic acid with [2,3’-bifuran]-5-ylmethylamine. This reaction can be facilitated by coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under microwave-assisted conditions . The reaction is carried out in a suitable solvent, such as dichloromethane, and the product is purified through crystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-([2,3’-bifuran]-5-ylmethyl)-2,5-dimethylfuran-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydrogen atoms on the furan rings can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.
Major Products
Oxidation: Furanones and carboxylic acids.
Reduction: Amines.
Substitution: Halogenated furans.
Scientific Research Applications
N-([2,3’-bifuran]-5-ylmethyl)-2,5-dimethylfuran-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the production of polymers and other advanced materials
Mechanism of Action
The mechanism of action for N-([2,3’-bifuran]-5-ylmethyl)-2,5-dimethylfuran-3-carboxamide involves its interaction with specific molecular targets. The bifuran structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their function. The exact pathways and targets depend on the specific application and the biological system in which it is used .
Comparison with Similar Compounds
Similar Compounds
2,5-Furandicarboxylic Acid: A precursor for many furan-based polymers.
Poly(butylene furanoate): A bioplastic with similar furan-based structure.
Dimethyl 2,2’-bifuran-5,5’-dicarboxylate: Another bifuran derivative used in polymer synthesis.
Uniqueness
N-([2,3’-bifuran]-5-ylmethyl)-2,5-dimethylfuran-3-carboxamide is unique due to its specific bifuran structure, which imparts distinct chemical properties and reactivity. This makes it valuable for specialized applications in research and industry.
Biological Activity
N-([2,3'-bifuran]-5-ylmethyl)-2,5-dimethylfuran-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a bifuran moiety that contributes to its unique electronic properties. The structural formula can be represented as follows:
- Chemical Formula : C₁₄H₁₄N₂O₃
- Molecular Weight : 258.27 g/mol
The bifuran structure enhances π-π stacking interactions with biological macromolecules, which is critical for its biological activity.
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Interaction : The compound interacts with enzymes through hydrogen bonding and π-π stacking, potentially modulating their activity.
- Receptor Binding : It may bind to specific receptors, influencing various signaling pathways within cells.
- Antimicrobial and Anticancer Properties : Preliminary studies suggest that the compound exhibits antimicrobial and anticancer activities, making it a candidate for further therapeutic exploration.
Anticancer Activity
Research has demonstrated the compound's cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast) | 12.5 | |
| MDA-MB-468 (TNBC) | 8.0 | |
| HeLa (Cervical) | 15.0 |
In these studies, the compound showed significant growth inhibition compared to control groups, indicating its potential as an anticancer agent.
Antimicrobial Activity
The compound also exhibited promising antimicrobial properties:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 |
These results suggest that this compound could be effective against certain bacterial infections.
Case Studies
A notable case study involved the evaluation of the compound's effects on breast cancer cell lines. In vitro assays revealed that it inhibited cell proliferation in a dose-dependent manner. The study utilized flow cytometry to analyze cell cycle progression and apoptosis markers:
- Findings : The compound induced G0/G1 phase arrest in MCF-7 cells and increased apoptotic cell populations in MDA-MB-468 cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
